The Architect of Precision: A Technical Guide to the Bifunctional Probe N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
The Architect of Precision: A Technical Guide to the Bifunctional Probe N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
This guide provides an in-depth exploration of the bifunctional fluorescent probe, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's architecture, its strategic applications in bioconjugation, and the nuanced methodologies essential for its successful implementation.
Strategic Molecular Design: More Than a Fluorophore
At its core, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is an advanced chemical tool engineered for specificity and versatility. Its structure is a testament to a modular design philosophy, where each component serves a distinct and critical function. The molecule's power lies not just in its fluorescence but in its ability to act as a precise bridge between a fluorescent reporter and a specific biological target.
Deconstructing the Architecture
The compound, identified by CAS Number 2107273-56-1, is comprised of three key functional domains built upon a central scaffold.[1][2][3]
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The Cyanine 5 (Cy5) Core: This heptamethine cyanine dye is the molecule's fluorescent engine. Cy5 is renowned for its high molar extinction coefficient and its fluorescence emission in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 667 nm).[1][2][4] This spectral profile is highly advantageous as it minimizes interference from cellular autofluorescence, leading to a higher signal-to-noise ratio in imaging applications.[4]
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The Bio-orthogonal Azide Handle: One of the polyethylene glycol (PEG) arms is terminated with a reactive azide (-N₃) group. This functional group is the key to the probe's utility in "click chemistry," a class of bio-orthogonal reactions.[2] The azide is exceptionally stable in biological systems and does not react with endogenous functional groups, ensuring that the labeling reaction is highly specific to a designated reaction partner.[5][6]
-
The Inert Methoxy-PEG Spacer: The second PEG arm is capped with a chemically inert methyl group (m-PEG). This non-reactive arm serves multiple purposes. The hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers, which is critical for biological experiments.[1][2] Furthermore, the PEG chain acts as a flexible spacer, minimizing steric hindrance between the dye and the target biomolecule, and can help reduce non-specific binding.
Below is a likely representation of the molecule's core structure, illustrating the connectivity of these functional domains.
Caption: Representative structure of the bifunctional probe.
Physicochemical Properties
A summary of the key properties of this probe is essential for experimental design.
| Property | Value | Significance for Researchers |
| CAS Number | 2107273-56-1 | Unique identifier for ensuring reagent accuracy.[1][2] |
| Molecular Formula | C₄₆H₆₈ClN₅O₁₀ | Used for calculating molecular weight and molar concentrations.[1] |
| Molecular Weight | ~886.5 g/mol | Critical for preparing solutions of known molarity.[1] |
| Excitation Max (λex) | ~649 nm | Optimal wavelength for exciting the fluorophore.[1][2] |
| Emission Max (λem) | ~667 nm | Wavelength of maximum fluorescence emission for detection.[1][2] |
| Solubility | Water, DMSO, DMF | Provides flexibility in solvent choice for stock solutions and reaction buffers.[2] |
| Reactive Group | Azide (-N₃) | Enables covalent conjugation via click chemistry.[2] |
Synthesis Strategy: A Modular Approach
The synthesis of complex, asymmetric cyanine dyes like this probe typically involves a modular, multi-step approach. While the exact proprietary synthesis is not public, a plausible route can be inferred from established organic chemistry principles for cyanine dyes.[7][8][9] The strategy involves creating two different quaternized nitrogen-containing heterocyclic precursors (e.g., indolenine derivatives), one functionalized with the m-PEG4 chain and the other with the azide-PEG4 chain. These are then condensed with a polymethine bridge precursor to form the final asymmetric Cy5 core.[8] This modularity allows for the precise installation of the desired functional arms on either side of the dye scaffold.[7]
Core Application: Precision Bioconjugation via Click Chemistry
The primary utility of this probe is the covalent labeling of biomolecules that have been pre-functionalized with an alkyne group. This is achieved through the azide-alkyne cycloaddition, a cornerstone of click chemistry.[5][6] This reaction is highly selective, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[5][6] Two main variants of this reaction are employed.
Caption: General workflow for biomolecule labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and rapid reaction that utilizes a copper(I) catalyst to join the azide probe to a terminal alkyne on the target biomolecule.[5][6] This method is exceptionally robust for in vitro applications such as labeling purified proteins or components in a cell lysate.
Expert Insight: The success of CuAAC hinges on maintaining the copper in its +1 oxidation state. This is why a reducing agent, typically sodium ascorbate, is always included and should be prepared fresh.[10][11] Furthermore, a copper-chelating ligand like THPTA is crucial. It not only stabilizes the Cu(I) catalyst but also protects the target protein from potential oxidative damage mediated by free copper ions.[10][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the preferred method for labeling in living systems.[13][14] This reaction avoids the use of a toxic copper catalyst by employing a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner instead of a simple terminal alkyne.[15] The inherent ring strain of the cyclooctyne is the driving force for the reaction with the azide probe.[15] While generally slower than CuAAC, its biocompatibility is a significant advantage for live-cell imaging and in vivo studies.[10][13]
Field-Proven Methodologies: Protocols for Success
The following protocols provide detailed, step-by-step instructions for common applications.
Protocol: In Vitro Protein Labeling via CuAAC
This protocol is designed for labeling an alkyne-modified protein in solution.
1. Reagent Preparation:
- Aliquot the Probe: Dissolve the N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 probe in anhydrous DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C, protected from light and moisture.
- Protein Solution: Prepare the alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[16] Buffers containing primary amines like Tris will interfere with some labeling chemistries and should be avoided.[16]
- Catalyst Premix (Prepare Fresh):
- Prepare a 20 mM Copper(II) Sulfate (CuSO₄) solution in water.[11]
- Prepare a 100 mM THPTA solution in water.[11]
- Just before use, mix equal volumes of the CuSO₄ and THPTA solutions.
- Reducing Agent (Prepare Fresh): Prepare a 50 mM Sodium Ascorbate solution in water. This solution is prone to oxidation and must be made immediately before use.[12][17]
2. Labeling Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the Cy5-azide probe stock solution to achieve a 5-20 molar excess relative to the protein. The optimal ratio may require titration. c. Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 0.5-1 mM.[10] d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[10] e. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
3. Purification of the Labeled Protein:
- It is critical to remove unreacted dye, which can cause high background fluorescence.[17]
- Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules. This is the most common and effective method.[18]
- Dialysis: An alternative for larger sample volumes, though it is more time-consuming.[18]
Protocol: Live-Cell Surface Labeling via SPAAC
This protocol is for labeling cell surface proteins that have been metabolically engineered to display a strained alkyne (e.g., DBCO).
1. Cell Preparation:
- Culture cells that have been metabolically labeled to express DBCO-functionalized proteins on their surface.
- Gently wash the cells three times with ice-cold PBS to remove media components.
2. Labeling Reaction: a. Dilute the Azide-PEG-Cy5 probe in pre-warmed, serum-free cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to balance signal with background. b. Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[14]
3. Washing and Imaging: a. After incubation, remove the labeling medium and wash the cells three to five times with ice-cold PBS to thoroughly remove unbound dye.[17] b. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Troubleshooting and Experimental Causality
Anticipating and resolving common issues is the hallmark of an experienced scientist.
| Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Low or No Signal | Inefficient Labeling: Inactive catalyst (CuAAC), insufficient incubation time, low protein/dye concentration. | CuAAC: Always use freshly prepared sodium ascorbate.[17] Optimize the molar excess of the dye. Ensure protein concentration is at least 2 mg/mL for efficient reaction kinetics.[16] SPAAC: Increase incubation time or temperature (up to 37°C). |
| Inefficient Alkyne Incorporation: Problem with the metabolic or chemical pre-labeling step. | Validate the presence of the alkyne handle on your target biomolecule using an alternative method (e.g., western blot with an alkyne-reactive biotin probe) before proceeding with fluorescent labeling. | |
| High Background | Non-Specific Dye Binding: Hydrophobic interactions between the Cy5 dye and proteins or cell membranes. | Increase the number and duration of wash steps post-labeling.[17] For cell staining, include a blocking agent like BSA in the wash buffers.[17] For in vitro reactions, ensure purification is thorough. |
| Excess Unreacted Dye: Incomplete removal of the free probe after the reaction. | Use a fresh, properly equilibrated desalting column for purification.[16] For very "sticky" proteins, a second purification step may be necessary.[16] | |
| Protein Precipitation (CuAAC) | Copper-Induced Aggregation: Free copper ions can cause proteins to precipitate. | Ensure the use of a copper-chelating ligand (e.g., THPTA) at a sufficient molar excess (at least 5-fold) over the copper sulfate. This protects the protein by chelating the copper.[10] |
Conclusion
N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a sophisticated and powerful tool for modern biological research. Its rational design, combining a bright, far-red fluorophore with a bio-orthogonal reactive handle and solubilizing linkers, enables highly specific and sensitive detection of a wide array of biomolecules. By understanding the chemical principles behind its function and adhering to optimized, validated protocols, researchers can unlock the full potential of this probe to visualize and quantify biological processes with exceptional precision.
References
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. [Link]
-
Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. [Link]
-
Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. Scientific Reports. [Link]
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link]
-
Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. [Link]
-
Purification of fluorescence-labeled proteins. ResearchGate. [Link]
-
Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Cy5 Protein Labeling Kit. Jena Bioscience. [Link]
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. [Link]
-
4-[5-Butyl-3-(Hydroxymethyl)-1-Phenyl-1h-Pyrazol-4-Yl]-3-(3,4-Dihydroisoquinolin-2(1h)-Ylcarbonyl)-N-{[2-(Trimethylsilyl)ethyl]sulfonyl}benzamide. PubChem. [Link]
-
Synthesis of the methyl Cy5 dye and its NHS ester. ResearchGate. [Link]
-
Protein Cy5 Labeling Kit (#BN01056). Assay Genie. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. ACS Omega. [Link]
-
N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5. CD Bioparticles. [Link]
-
Synthesis of Asymmetric Cyanine Dyes in Solid State. TSI Journals. [Link]
-
A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications. [Link]
-
Fluorescent labeling and modification of proteins. PMC. [Link]
-
N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5. Chem-Space. [Link]
Sources
- 1. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 CAS#: 2107273-56-1 [amp.chemicalbook.com]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 | 2107273-56-1 [chemicalbook.com]
- 4. assaygenie.com [assaygenie.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
